molecular formula C12H15NO4 B2787412 Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate CAS No. 1178351-45-5

Ethyl 2-((3-methoxybenzyl)amino)-2-oxoacetate

Cat. No.: B2787412
CAS No.: 1178351-45-5
M. Wt: 237.255
InChI Key: DDIJIEQEMYOTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is an ester with an amine group attached to a methoxybenzyl group. Ester compounds are often used in a variety of applications, including as solvents, plasticizers, and in the manufacture of detergents and pharmaceuticals . The presence of the amine group could potentially give this compound basic properties, while the methoxybenzyl group could contribute to its overall stability and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The ester group would likely form a planar structure, while the amine group could potentially form a tetrahedral structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the ester group could potentially give this compound a relatively high boiling point, while the amine group could contribute to its basicity .

Mechanism of Action

The mechanism of action of this compound would likely depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action could involve interaction with specific biological targets .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it were found to have pharmaceutical properties, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

ethyl 2-[(3-methoxyphenyl)methylamino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-17-12(15)11(14)13-8-9-5-4-6-10(7-9)16-2/h4-7H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIJIEQEMYOTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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